molecular formula C13H12N2O2S2 B12061879 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile

2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile

Cat. No.: B12061879
M. Wt: 292.4 g/mol
InChI Key: YLPBIZASBRUWIE-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile is a high-value multifunctional intermediate designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 2-aminothiophene structural class, which is widely recognized for its significant presence in bioactive molecules and pharmaceuticals, demonstrating a broad spectrum of biological properties such as antiviral, anticancer, and anti-inflammatory activities . The molecule's core structure, featuring an electron-withdrawing ethylsulfonyl group and a carbonitrile moiety, makes it a versatile and powerful building block in organic synthesis. Its primary research application lies in the construction of complex fused heterocyclic systems, most notably as a direct precursor for thieno[2,3-d]pyrimidine scaffolds . These bicyclic systems are of immense interest in pharmaceutical development due to their documented anti-inflammatory, antibacterial, antimicrobial, anticancer, antimalarial, and antiviral properties . The synthetic utility of this 2-aminothiophene derivative is further enhanced by its amine and carbonitrile functional groups, which allow for further cyclization and functionalization, enabling researchers to generate diverse chemical libraries for biological screening . The ethylsulfonyl group contributes to the compound's reactivity and may influence its solubility and interaction with biological targets, making it a critical structural feature for developing potent small molecule inhibitors . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H12N2O2S2

Molecular Weight

292.4 g/mol

IUPAC Name

2-amino-5-ethylsulfonyl-4-phenylthiophene-3-carbonitrile

InChI

InChI=1S/C13H12N2O2S2/c1-2-19(16,17)13-11(9-6-4-3-5-7-9)10(8-14)12(15)18-13/h3-7H,2,15H2,1H3

InChI Key

YLPBIZASBRUWIE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the amino group, the ethylsulfonyl group, and the phenyl group. The final step involves the addition of the carbonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and reported activities of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile and related compounds:

Compound Name Position 5 Substituent Position 3 Group Key Functional Groups Molecular Weight Reported Activity References
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile Ethylsulfonyl Cyano Sulfonyl, cyano, amino ~291.35* Hypothesized pesticidal/antimicrobial N/A
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile 3-Fluoro-4-methoxyphenyl Cyano Fluoro, methoxy, cyano, amino ~302.31 Moderate antibacterial/antifungal
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Phenyl Ethyl carboxylate Carboxylate, amino, methyl ~285.34 Not specified (precursor for synthesis)
4-Amino-5-benzoyl-2-mercaptothiophene-3-carbonitrile Benzoyl Cyano, mercapto Benzoyl, mercapto, amino ~260.33 No activity data
5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile Acetyl Cyano Acetyl, amino, cyano ~242.30 No activity data

*Calculated based on molecular formula.

Biological Activity

2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile (CAS No. 1707379-12-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile is C13H14N2O2S2, with a molecular weight of 286.39 g/mol. The compound features a thiophene ring substituted with an amino group, ethylsulfonyl group, and a phenyl group, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile exhibits various biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. Below are key findings from recent studies:

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been examined through its effect on various inflammatory markers. In vitro studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile may also exert similar effects, although specific data on this compound remains sparse.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
NeuroprotectionGSK-3β inhibition; reduction in neuronal apoptosis
Anti-inflammatoryInhibition of TNF-alpha and IL-6

Case Study: Related Compounds

A comparative analysis involving structurally related compounds has provided insights into potential applications for 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile. For instance, a study showed that modifications in the thiophene ring significantly altered anti-inflammatory activity, indicating that similar modifications could enhance or diminish the desired effects in this compound .

Q & A

Q. What synthetic methodologies are suitable for preparing 2-amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile?

The synthesis of thiophene-3-carbonitrile derivatives typically employs the Gewald reaction or modifications thereof. For example, 2-amino-4-phenylthiophene-3-carbonitrile is synthesized via condensation of α-methylene carbonyl compounds with malononitrile and elemental sulfur in the presence of a base (e.g., sodium bicarbonate) . To introduce the ethylsulfonyl group, post-synthetic oxidation of a thiol intermediate (e.g., using hydrogen peroxide or m-CPBA in acidic conditions) may be required. Optimization of reaction conditions (solvent, temperature, and stoichiometry) is critical to maximize yield and purity.

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques such as HPLC (for purity assessment), NMR spectroscopy (¹H/¹³C for functional group verification), and mass spectrometry (HRMS for molecular weight confirmation) are essential. Crystallographic validation via single-crystal X-ray diffraction (using programs like SHELXL or ORTEP-III ) provides unambiguous structural confirmation. For non-crystalline samples, FT-IR can confirm key functional groups (e.g., -CN stretch at ~2200 cm⁻¹, sulfonyl S=O stretches at ~1150–1300 cm⁻¹).

Q. What are the key safety considerations when handling this compound?

Based on analogous thiophene derivatives, potential hazards include irritation to skin/eyes and respiratory toxicity. Follow GHS guidelines (Section 3 of SDS): use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to possible dust combustibility . Waste disposal should comply with institutional protocols for nitriles and sulfonyl-containing compounds.

Advanced Research Questions

Q. How does the ethylsulfonyl group influence the compound's electronic properties and reactivity?

The electron-withdrawing ethylsulfonyl group (-SO₂Et) increases the electrophilicity of the thiophene ring, facilitating nucleophilic aromatic substitution (e.g., at the 4-phenyl position). Computational studies (DFT or MD simulations) can map electron density distributions and predict reactive sites. Comparative studies with non-sulfonylated analogs (e.g., 2-amino-4-phenylthiophene-3-carbonitrile ) reveal enhanced stability against oxidation but reduced solubility in polar solvents.

Q. What strategies resolve contradictions in crystallographic data for sulfonylated thiophene derivatives?

Discrepancies in bond angles or torsional strains often arise from twinned crystals or disorder in the sulfonyl group. Use SHELXD for phase refinement and PLATON for symmetry checks . For dynamic disorder, low-temperature (100 K) data collection improves resolution. If ambiguity persists, complement crystallography with solid-state NMR to probe local electronic environments.

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Systematic substitution at the phenyl (C4) or ethylsulfonyl (C5) positions can modulate bioactivity. For example:

  • Introducing electron-donating groups (e.g., -OMe) at the para position of the phenyl ring may enhance binding to hydrophobic enzyme pockets.
  • Replacing ethylsulfonyl with bulkier sulfonamides could improve selectivity for kinase targets. High-throughput screening (HTS) paired with molecular docking (e.g., AutoDock Vina) identifies promising candidates for antimicrobial or anticancer applications .

Q. What experimental approaches validate the compound's potential as a kinase inhibitor?

  • Enzymatic assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization.
  • Cellular models : Assess antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Binding studies : Use SPR or ITC to quantify affinity and thermodynamics. Cross-reference with structural data to correlate activity with sulfonyl group orientation .

Methodological Challenges and Solutions

Q. How to address low yields in the sulfonylation step during synthesis?

Common issues include incomplete oxidation of thiol intermediates or side reactions. Solutions:

  • Use m-CPBA as a stoichiometric oxidant in dichloromethane at 0°C to minimize over-oxidation.
  • Employ scavengers (e.g., 2,6-lutidine) to trap acidic by-products.
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:2) with UV visualization.

Q. What computational tools predict the compound's pharmacokinetic properties?

Software like SwissADME or pkCSM estimates logP (lipophilicity), BBB permeability, and CYP450 interactions. For sulfonylated compounds, prioritize parameters like topological polar surface area (TPSA > 80 Ų often correlates with poor oral bioavailability) .

Data Interpretation and Optimization

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

Divergences may arise from solvent effects, protein flexibility, or off-target interactions. Strategies:

  • Perform explicit solvent MD simulations to account for solvation.
  • Validate docking poses with cryo-EM or mutagenesis studies.
  • Use QSAR models trained on analogous sulfonamide derivatives to refine predictions .

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